1-Mesityl-4-(phenylsulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

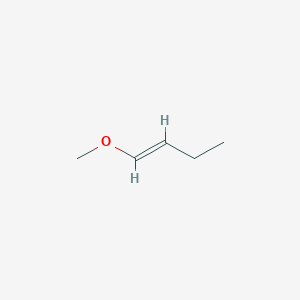

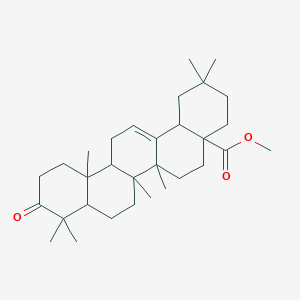

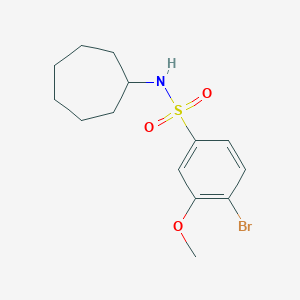

1-Mesityl-4-(phenylsulfonyl)piperazine, also known as MPS, is a chemical compound that has been widely used in scientific research due to its unique properties. MPS is a piperazine derivative that contains a mesityl group and a phenylsulfonyl group. The mesityl group is a bulky substituent that can affect the reactivity and selectivity of the molecule, while the phenylsulfonyl group is a strong electron-withdrawing group that can increase the acidity and stability of the molecule.

Wirkmechanismus

The mechanism of action of 1-Mesityl-4-(phenylsulfonyl)piperazine is not fully understood yet. However, some studies have suggested that 1-Mesityl-4-(phenylsulfonyl)piperazine can act as an inhibitor or modulator of some enzymes and receptors. For example, 1-Mesityl-4-(phenylsulfonyl)piperazine has been reported to inhibit the activity of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. 1-Mesityl-4-(phenylsulfonyl)piperazine has also been reported to inhibit the activity of monoamine oxidase, which is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-Mesityl-4-(phenylsulfonyl)piperazine has also been reported to modulate the activity of serotonin receptors, which are G protein-coupled receptors that mediate the effects of serotonin on various physiological processes such as mood, appetite, and sleep.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-Mesityl-4-(phenylsulfonyl)piperazine are still under investigation. However, some studies have reported that 1-Mesityl-4-(phenylsulfonyl)piperazine can affect the levels of some neurotransmitters and hormones in the brain and body. For example, 1-Mesityl-4-(phenylsulfonyl)piperazine has been reported to increase the levels of dopamine and norepinephrine in the rat brain, which may contribute to its antidepressant and anxiolytic effects. 1-Mesityl-4-(phenylsulfonyl)piperazine has also been reported to decrease the levels of cortisol and aldosterone in the rat adrenal gland, which may indicate its anti-inflammatory and diuretic effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Mesityl-4-(phenylsulfonyl)piperazine in lab experiments include its availability, stability, and versatility. 1-Mesityl-4-(phenylsulfonyl)piperazine can be easily synthesized and purified in large quantities. 1-Mesityl-4-(phenylsulfonyl)piperazine is also stable under various conditions such as temperature, pH, and solvent. 1-Mesityl-4-(phenylsulfonyl)piperazine can be used as a starting material or a building block for the synthesis of other compounds with different properties and applications. The limitations of using 1-Mesityl-4-(phenylsulfonyl)piperazine in lab experiments include its toxicity, solubility, and selectivity. 1-Mesityl-4-(phenylsulfonyl)piperazine can be toxic to some cells and organisms at high concentrations. 1-Mesityl-4-(phenylsulfonyl)piperazine can also be insoluble or poorly soluble in some solvents, which may affect its reactivity and selectivity. 1-Mesityl-4-(phenylsulfonyl)piperazine can also have non-specific or off-target effects on some enzymes and receptors, which may complicate the interpretation of the results.

Zukünftige Richtungen

The future directions of 1-Mesityl-4-(phenylsulfonyl)piperazine research include the development of new synthesis methods, the exploration of new applications and targets, and the optimization of its pharmacological and biochemical properties. The synthesis of 1-Mesityl-4-(phenylsulfonyl)piperazine analogs with different substituents and scaffolds may lead to the discovery of new drug candidates with improved efficacy and selectivity. The identification of new targets and mechanisms of action of 1-Mesityl-4-(phenylsulfonyl)piperazine may provide insights into the pathophysiology of various diseases and the development of new therapies. The optimization of the pharmacokinetic and pharmacodynamic properties of 1-Mesityl-4-(phenylsulfonyl)piperazine may improve its safety and efficacy in clinical use.

Synthesemethoden

The synthesis of 1-Mesityl-4-(phenylsulfonyl)piperazine can be achieved through a multi-step process. One of the most common methods is the reaction between mesitylene, piperazine, and phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, followed by protonation of the sulfonamide group by the mesitylene proton. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.

Wissenschaftliche Forschungsanwendungen

1-Mesityl-4-(phenylsulfonyl)piperazine has been used in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. 1-Mesityl-4-(phenylsulfonyl)piperazine can be used as a building block for the synthesis of other piperazine derivatives with different substituents and properties. 1-Mesityl-4-(phenylsulfonyl)piperazine can also be used as a pharmacophore to design and optimize new drug candidates for various diseases such as cancer, inflammation, and neurological disorders. 1-Mesityl-4-(phenylsulfonyl)piperazine has been reported to have inhibitory effects on some enzymes and receptors such as carbonic anhydrase, monoamine oxidase, and serotonin receptors. 1-Mesityl-4-(phenylsulfonyl)piperazine can also be used as a probe to study the binding and interaction between proteins and ligands.

Eigenschaften

Produktname |

1-Mesityl-4-(phenylsulfonyl)piperazine |

|---|---|

Molekularformel |

C19H24N2O2S |

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

1-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine |

InChI |

InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)20-9-11-21(12-10-20)24(22,23)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 |

InChI-Schlüssel |

XJDLOHPCWIKITH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

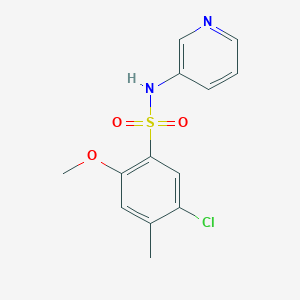

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)

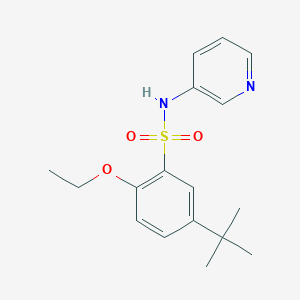

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)